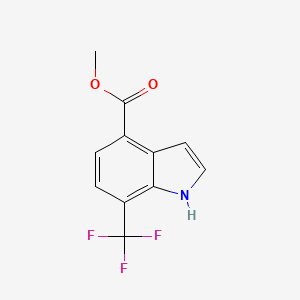
Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate” is a chemical compound. It contains a trifluoromethyl group, which is of some importance in the pharmaceutical industry and agrochemicals . The CAS number for this compound is 62451-84-7 .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a topic of active research. Trifluoromethylpyridines, for example, have been synthesized and applied as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds often involves various initiation processes, such as photo-, enzyme-, redox-, and ultrasound-initiation .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is unique and contributes to their biological activities. The trifluoromethyl group introduces unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom . For instance, the trifluoromethyl group in proline analogues has been shown to influence protein stability and dynamics .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds exhibit unique physical and chemical properties. For example, trifluoromethyl- and methyl-group substitutions in proline have been shown to increase the lipophilicity of an organic molecule .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate is often used in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drug molecules . This compound can serve as a building block in the synthesis of various drugs, particularly those targeting disorders where indole structures are beneficial.
Antitumor Agents
Research has shown that trifluoromethyl-containing compounds exhibit significant antiproliferative activities against various human tumor cell lines . Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate could be utilized in the design and synthesis of new antitumor drugs, potentially offering improved selectivity and lower toxicity.
Agrochemicals
The unique physicochemical properties of the trifluoromethyl group make it valuable in the agrochemical industry. It can be incorporated into pesticides to improve their efficacy and environmental stability, ensuring better crop protection .
Molecular Topology Construction
This compound has been used in the construction of complex molecular topologies, such as homometallic and heterometallic molecular squares. These structures have applications in materials science and nanotechnology .
Modulation of Biological Molecules
In biochemistry, Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate can be used to modify biological molecules, such as amino acids, to study their structure-function relationships and to develop molecules with enhanced biological functions .
Synthesis of Fluorinated Organic Chemicals
The synthesis and application of trifluoromethyl-containing compounds are crucial in developing organic chemicals with novel properties for use in various industries, including electronics and catalysis .
Mecanismo De Acción
Mode of Action
The trifluoromethyl group can enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its target. It can also form strong hydrogen bonds with the target protein, which can enhance the binding affinity .
Biochemical Pathways
The impact of a trifluoromethyl group on biochemical pathways would depend on the specific compound and its target. For example, trifluoromethyl groups are often found in drugs that target enzymes, receptors, or ion channels, and they can influence the activity of these proteins and the biochemical pathways they are involved in .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability of a compound, which can improve its bioavailability. It can also influence the compound’s distribution within the body .
Result of Action
The result of a compound’s action would depend on its specific target and mode of action. For example, a drug with a trifluoromethyl group might inhibit an enzyme, activate a receptor, or block an ion channel, leading to various cellular and physiological effects .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The trifluoromethyl group is stable under physiological conditions, but its impact on a compound’s stability and efficacy would depend on the specific compound and its environment .
Safety and Hazards
The safety and hazards associated with trifluoromethyl-containing compounds can vary. For example, some compounds are classified as flammable liquids and are toxic if swallowed or inhaled . Contact with water can liberate toxic gas . It’s crucial to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .
Direcciones Futuras
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Propiedades
IUPAC Name |
methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)7-2-3-8(11(12,13)14)9-6(7)4-5-15-9/h2-5,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPMXPHJBULNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

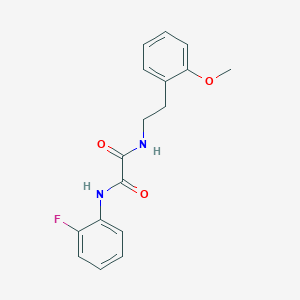
amine](/img/structure/B2981503.png)
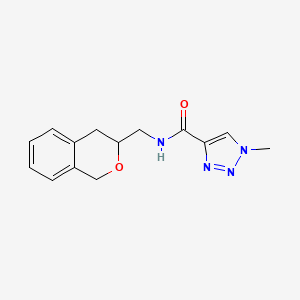
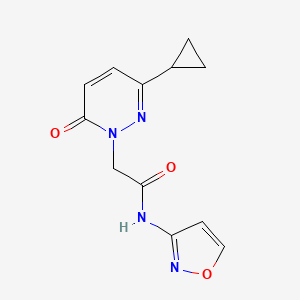
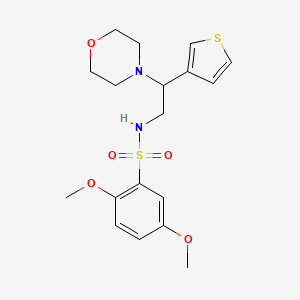
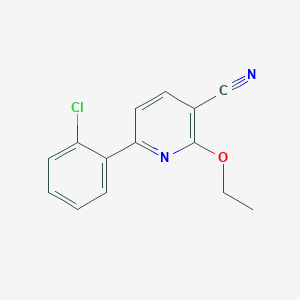
![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)
![6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2981513.png)
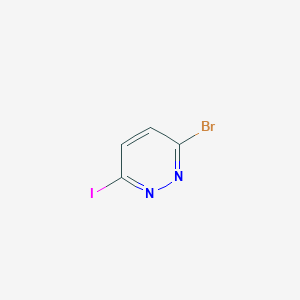
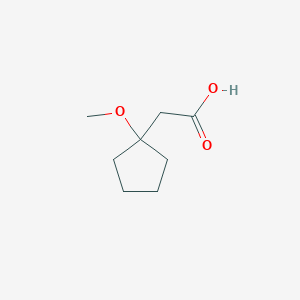
![N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2981518.png)
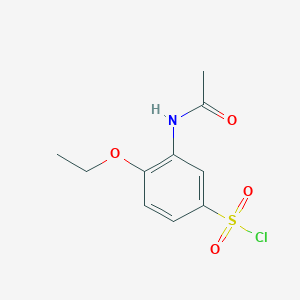
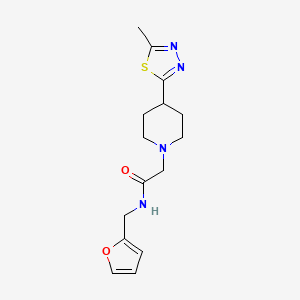
![10-(4-Methylphenyl)-5-(thiophen-2-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2981523.png)